molecular formula C16H21N5O2S B2737213 4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034498-49-0

4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2737213
CAS No.: 2034498-49-0
M. Wt: 347.44
InChI Key: IMMJMQGRNFZBAL-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Biological Activity

4,6-Dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of pyrimidine derivatives with thiadiazole and pyrrolidine moieties. The structural framework allows for interactions that are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The incorporation of the thiadiazole moiety in this compound enhances its ability to inhibit tumor cell proliferation.

  • Mechanism of Action : The compound has shown to inhibit focal adhesion kinase (FAK), an important target in cancer therapy. In vitro studies demonstrated that compounds with similar structures effectively suppressed the growth of various cancer cell lines, including HEPG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 µM .
  • Case Studies :
    • Study on HEPG2 Cells : A study evaluated the cytotoxic effects of related thiadiazole derivatives against HEPG2 cells. Compounds exhibited EC50 values indicating significant antiproliferative activity .
    • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and increased survival rates compared to control groups .
CompoundCell LineIC50 Value (µM)Reference
Thiadiazole Derivative AHEPG210.28
Thiadiazole Derivative BMCF-715.5
Thiadiazole Derivative CSK-MEL-24.27

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Thiadiazoles have been reported to exhibit activity against a range of bacterial strains.

  • Antibacterial Studies : Thiadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicate that these compounds can inhibit bacterial growth effectively.
    • Efficacy Against E. coli and S. aureus : Compounds similar to this compound showed MIC values as low as 200 nM against E. coli and S. aureus .
Bacterial StrainMIC Value (nM)Reference
E. coli200
S. aureus140

Anti-inflammatory Activity

Thiadiazole derivatives have also been linked to anti-inflammatory effects.

  • Inhibition Studies : Compounds were evaluated for their ability to reduce paw edema in animal models, showing significant anti-inflammatory properties comparable to standard drugs like indomethacin .

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-4-5-13-14(24-20-19-13)15(22)21-7-6-12(9-21)23-16-17-10(2)8-11(3)18-16/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJMQGRNFZBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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